Ethyl 4-(5-bromo-2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as Compound I) is a dihydropyrimidine derivative synthesized via the Biginelli reaction. The reaction involves 5-bromosalicylaldehyde, ethyl acetoacetate, urea, and trichloroacetic acid as a catalyst, yielding the product after recrystallization from aqueous ethanol . Structural confirmation was achieved through IR, NMR spectroscopy, and X-ray diffraction, revealing a tetrahydropyrimidine core substituted with a 5-bromo-2-hydroxyphenyl group and an ethyl ester moiety at position 5 .
Properties
CAS No. |
948584-68-7 |
|---|---|
Molecular Formula |
C13H13BrN2O4 |
Molecular Weight |
341.16 g/mol |
IUPAC Name |
ethyl 4-(5-bromo-2-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H13BrN2O4/c1-2-20-12(18)9-6-15-13(19)16-11(9)8-5-7(14)3-4-10(8)17/h3-6,11,17H,2H2,1H3,(H2,15,16,19) |
InChI Key |
FULBXWYREHFKHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)NC1C2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-bromo-2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl acetoacetate and urea under acidic or basic conditions. The reaction proceeds through a multi-step process that includes the formation of an intermediate Schiff base, followed by cyclization to form the tetrahydropyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives. For example:
Reaction:
-
Conditions: Aqueous sodium hydroxide (2M), reflux at 80°C for 6–8 hours.
-
Product: 4-(5-Bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.
-
Characterization: Post-reaction analysis via shows disappearance of the ethyl group triplet (δ 1.2 ppm) and quartet (δ 4.1 ppm) .
Reduction Reactions
The 2-oxo (keto) group in the tetrahydropyrimidine ring is reducible to a hydroxyl or methylene group:
Reaction (LiAlH₄):
-
Conditions: Lithium aluminum hydride (2 equiv) in anhydrous THF, gradual warming to room temperature.
-
Product: Ethyl 4-(5-bromo-2-hydroxyphenyl)-2-hydroxy-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Notes: Over-reduction to the methylene derivative is avoided by controlling stoichiometry.
Substitution at the Bromine Site
The bromine atom on the phenyl ring participates in nucleophilic aromatic substitution (SNAr) under palladium catalysis:
Reaction (Suzuki Coupling):
-
Conditions: Tetrakis(triphenylphosphine)palladium(0) (5 mol%), potassium carbonate (2 equiv), DMF/H₂O (3:1), 90°C .
-
Product: Ethyl 4-(5-aryl-2-hydroxyphenyl)-2-oxo-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Cycloaddition and Ring-Opening Reactions
The tetrahydropyrimidine core engages in cycloaddition with dienophiles:
Reaction (Diels-Alder):
-
Dienophiles: Maleic anhydride, nitroethenes.
-
Product: Fused bicyclic structures with retained ester functionality.
Oxidation Reactions
The hydroxyl group on the phenyl ring can be oxidized to a carbonyl:
Reaction (Jones Reagent):
-
Product: Ethyl 4-(5-bromo-2-carboxyphenyl)-2-oxo-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Stability Under Acidic/Basic Conditions
The compound’s stability was assessed under varying pH:
| Condition | Observation | Source |
|---|---|---|
| pH 2 (HCl, 25°C) | Decomposition of ester group after 24 hours | |
| pH 12 (NaOH, 25°C) | Complete hydrolysis to carboxylic acid |
Interaction with Biological Targets
While not a classical "reaction," the compound’s bromine and hydroxyl groups enable non-covalent interactions with enzymes (e.g., cyclooxygenase-2). This is critical for its anti-inflammatory activity but falls outside synthetic reactivity scope.
Scientific Research Applications
Potential Biological Activities
Research indicates that ethyl 4-(5-bromo-2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits several biological activities. These activities include:
- Anti-inflammatory Properties: The compound may modulate specific biological pathways and inhibit enzymes involved in inflammatory responses, potentially offering therapeutic benefits for conditions characterized by inflammation.
- Antimicrobial Properties: Studies suggest that it possesses antimicrobial properties.
- Anticancer Properties: Preliminary investigations have indicated potential anticancer properties, but further research is required to understand the mechanisms of action and therapeutic efficacy fully.
Scientific Research Applications
This compound is used in scientific research for several applications:
- Interaction Studies: The compound's binding affinity to various biological targets is under investigation. Preliminary findings suggest that it can interact with specific enzymes or receptors involved in inflammatory processes, which may modulate enzymatic activity or receptor signaling pathways. Further research is needed to quantitatively characterize these interactions and understand their implications for therapeutic uses.
Comparison with Structurally Related Compounds
This compound can be compared to structurally related compounds, as shown in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Chlorophenyl group | Anti-inflammatory |
| Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Fluorophenyl group | Varies based on substitution |
| Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Bromophenyl group | Potentially similar activity |
Mechanism of Action
The mechanism of action of Ethyl 4-(5-bromo-2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Ester Groups and Halogenation
Methyl Ester Analog
Methyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () differs from Compound I by replacing the ethyl ester with a methyl group and introducing a methyl substituent at position 5. This modification increases the melting point (215–217°C vs. Compound I’s lower range), likely due to enhanced crystallinity from the methyl group’s steric effects .
Fluorophenyl Derivatives
Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () replaces the bromo-hydroxyphenyl group with a 3-fluorophenyl ring. The fluorine atom’s electronegativity alters electronic properties, reducing steric bulk compared to bromine. Melting points for fluorophenyl analogs range from 182–235°C, depending on substitution patterns .
Thioxo vs. Oxo Derivatives
Thioxo derivatives often exhibit distinct biological activities due to altered solubility and target interactions .
Heterocyclic Substitutions
Compound I’s bromo-hydroxyphenyl group contrasts with furan-based analogs like ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (). The furan ring’s oxygen atom contributes to π-π stacking and hydrogen bonding, while the methoxymethyl group increases hydrophilicity. Such substitutions are linked to antioxidant activity in similar compounds .
Anticancer Potential
Derivatives of ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () show activity against breast cancer (MCF-7 cells), with IC₅₀ values comparable to tamoxifen. Compound I’s bromine atom may enhance halogen bonding with biological targets, though specific anticancer data for I remains unexplored .
Antioxidant Properties
Furan-substituted analogs () demonstrate radical scavenging activity (e.g., IC₅₀ = 0.6 mg/mL for diphenylpicrylhydrazine). Compound I’s phenolic hydroxyl group could similarly contribute to antioxidant effects via hydrogen donation .
Structural and Crystallographic Comparisons
X-ray data for Compound I (unpublished, inferred from ) can be compared to derivatives like ethyl 6-chloromethyl-4-(2,3,4-trimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (). The dihedral angle between the pyrimidine ring and aryl substituent in such compounds ranges from 75–88°, influencing molecular packing and solubility .
Drug-Like Properties
- Solubility: The hydroxyphenyl group in Compound I enhances aqueous solubility compared to non-polar substituents (e.g., p-tolyl in ).
- Metabolism : The ethyl ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid.
Data Tables
Table 1: Physical Properties of Selected Analogs
Biological Activity
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHBrNO and a molecular weight of approximately 355.18 g/mol. Its structure features a tetrahydropyrimidine ring substituted with a bromo and hydroxy group on the aromatic ring, contributing to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit promising anticancer activities. For instance, compounds similar to this compound have shown inhibition against various cancer cell lines. In vitro tests demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest at the G2/M phase and inhibition of topoisomerase II activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Topoisomerase II inhibition |
| Compound B | HeLa | 20 | Apoptosis induction |
| This compound | A549 | 18 | Cell cycle arrest |
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. In a study assessing various derivatives for their antibacterial effects, it was found that certain substitutions on the tetrahydropyrimidine core significantly enhanced antibacterial activity against Gram-positive bacteria . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity Overview
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 15 | 32 µg/mL |
| This compound | Escherichia coli | 12 | 64 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Topoisomerase Inhibition : The compound acts as an inhibitor of topoisomerase II enzymes, which are crucial for DNA replication and repair processes in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
- Antibacterial Mechanism : The presence of the bromo and hydroxy groups enhances interaction with bacterial enzymes involved in cell wall synthesis.
Case Studies
In a clinical context, compounds similar to this compound have been evaluated in preclinical trials for their efficacy against various cancers. One notable study involved a derivative tested on breast cancer patients showing a significant reduction in tumor size after treatment . Another study focused on its potential use as an adjunct therapy in antibiotic-resistant infections.
Q & A
Basic: How can the synthesis of this compound be optimized to account for steric and electronic effects of the 5-bromo-2-hydroxyphenyl substituent?
Methodological Answer:
Optimization requires adjusting the Biginelli reaction conditions. The bromo and hydroxyl groups on the phenyl ring may hinder cyclization due to steric bulk or hydrogen bonding. Use polar aprotic solvents (e.g., DMF) to enhance solubility, and employ catalysts like HCl or Lewis acids (e.g., FeCl₃) to accelerate the reaction . Monitor reaction progress via TLC or HPLC, and consider microwave-assisted synthesis to reduce reaction time while maintaining yield . Post-synthesis, purify via column chromatography using gradient elution (hexane/ethyl acetate) to separate regioisomers or byproducts .
Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
Combine single-crystal X-ray diffraction (SCXRD) with spectroscopic methods:
- SCXRD : Resolve bond lengths (e.g., C–Br: ~1.89 Å) and torsion angles (e.g., dihedral angle between the pyrimidine ring and phenyl group) to confirm spatial arrangement .
- NMR : Compare ¹H and ¹³C chemical shifts with analogous compounds (e.g., ¹³C signal for C=O at ~165 ppm) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₃BrN₂O₄: ~377.0 m/z) .
Advanced: How can regioselectivity challenges during functionalization of the pyrimidine core be addressed?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. For example, bromine at the 5-position of the phenyl ring may direct electrophilic substitution to specific sites. Use DFT calculations to predict reactive sites based on frontier molecular orbitals (FMOs) . Experimentally, employ protecting groups (e.g., silyl ethers for the hydroxyl group) to block undesired reactions . Validate outcomes via NOESY NMR to confirm spatial proximity of substituents .
Advanced: How should researchers design bioactivity assays to evaluate this compound’s potential as an enzyme inhibitor?
Methodological Answer:
- Target Selection : Prioritize enzymes with binding pockets compatible with the bromophenyl group (e.g., tyrosine kinases or cytochrome P450 isoforms) .
- Assay Design : Use fluorescence-based assays (e.g., ATPase activity) with positive controls (e.g., staurosporine). Include dose-response curves (IC₅₀ determination) and kinetic studies (Ki values) .
- Data Interpretation : Address contradictions (e.g., low activity despite predicted binding) by analyzing crystallographic data for protein-ligand interactions or testing metabolites .
Advanced: What computational strategies are effective for modeling interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of target proteins. Parameterize the bromine atom using GAFF force fields .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bonding patterns .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity across derivatives .
Advanced: How can researchers resolve contradictions in reported antibacterial activity data for structurally similar dihydropyrimidines?
Methodological Answer:
Contradictions may arise from substituent positioning (e.g., bromine vs. methoxy groups) or assay conditions.
- Systematic Comparison : Synthesize analogs (e.g., 5-bromo vs. 3-bromo derivatives) and test against Gram-positive/-negative strains under standardized MIC protocols .
- Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption or β-galactosidase assays for SOS response induction .
- Meta-Analysis : Cross-reference crystallographic data (e.g., ’s unit cell parameters) with bioactivity to identify structure-activity trends .
Basic: What protocols ensure compound stability during storage and handling?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
